![molecular formula C34H30ClNO2Ru B1530814 Chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]Ruthenium(II) CAS No. 470688-18-7](/img/structure/B1530814.png)
Chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]Ruthenium(II)
Overview
Description
Chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]Ruthenium(II) is a useful research compound. Its molecular formula is C34H30ClNO2Ru and its molecular weight is 621.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality Chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]Ruthenium(II) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]Ruthenium(II) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Asymmetric Synthesis
Chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]Ruthenium(II) serves as a catalyst in the asymmetric synthesis of organic compounds. It has been utilized in the synthesis of achaetolide, a natural product with potential biological activities . The compound’s ability to induce chirality in the synthesized molecules is of great value in pharmaceutical research, where the configuration of molecules can significantly affect drug efficacy.
Transfer Hydrogenation
This ruthenium complex is involved in transfer hydrogenation reactions. It facilitates the reduction of unsaturated organic compounds by transferring hydrogen from a donor to an acceptor molecule . This application is crucial in the production of various chemicals in a more environmentally friendly manner compared to traditional reduction methods.
Racemization of Secondary Alcohols
The compound acts as a racemization catalyst for secondary alcohols. This is particularly important in dynamic kinetic resolution processes, where the racemization of one enantiomer in a chiral mixture allows for the selective synthesis of the desired enantiomer . This process is widely used in the synthesis of enantiopure pharmaceuticals.
Metal-Enzyme Conjugate Catalysis
In conjunction with enzymes, this ruthenium complex is used for enantioselective transformations. The metal-enzyme conjugate catalysis allows for dynamic kinetic resolutions that are not possible with either catalyst alone . This synergy opens up new pathways in biocatalysis and green chemistry.
Anticancer Research
Ruthenium complexes, in general, have been studied for their anticancer properties. While specific studies on Chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]Ruthenium(II) are limited, related ruthenium complexes have shown promise as potential anti-metastatic agents with fewer side effects than traditional platinum-based drugs .
Material Science
In material science, this compound could be explored for the development of new materials with unique electronic properties. Ruthenium complexes have been used in thin film deposition and the creation of MXenes & MAX Phase materials, which are important in electronics and energy storage applications .
Antioxidant Activity
Research on similar ruthenium complexes has demonstrated significant antioxidant activity. These complexes have the potential to neutralize free radicals, which are implicated in various diseases and aging processes . Further research could explore the antioxidant capacity of Chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]Ruthenium(II).
DNA Binding Studies
Ruthenium complexes have been known to interact with DNA, often through intercalation. This interaction is crucial for understanding the mechanism of action of potential ruthenium-based drugs and for developing new therapeutic agents that target genetic material .
Mechanism of Action
Target of Action
It’s known that this compound is a ruthenium catalyst , which suggests that it likely interacts with specific reactants in chemical reactions to lower the activation energy and increase the rate of the reaction.
Mode of Action
As a catalyst, Chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]Ruthenium(II) facilitates chemical reactions without being consumed in the process . It interacts with reactants to form intermediate compounds, lowering the energy barrier for the reaction and speeding up the reaction rate .
Result of Action
The molecular and cellular effects of Chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]Ruthenium(II) would depend on the specific reactions it catalyzes. As a catalyst, it could facilitate a wide range of chemical reactions, leading to various possible outcomes .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of Chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]Ruthenium(II) .
properties
IUPAC Name |
chlororuthenium(3+);methanone;2,3,4,5-tetraphenyl-N-propan-2-ylcyclopenta-2,4-dien-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28N.2CHO.ClH.Ru/c1-23(2)33-32-30(26-19-11-5-12-20-26)28(24-15-7-3-8-16-24)29(25-17-9-4-10-18-25)31(32)27-21-13-6-14-22-27;2*1-2;;/h3-23,33H,1-2H3;2*1H;1H;/q3*-1;;+4/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHQSADFAGYHKF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N[C-]1C(=C(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.[CH-]=O.[CH-]=O.Cl[Ru+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H30ClNO2Ru | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
621.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




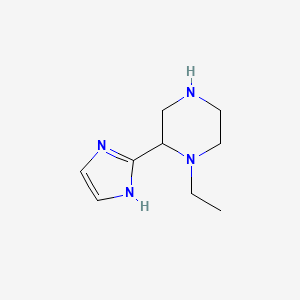
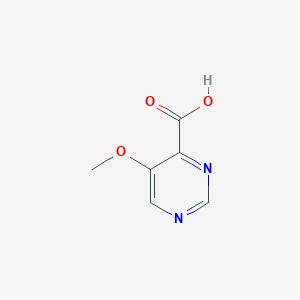
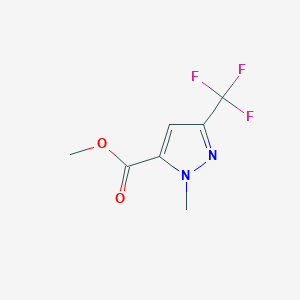

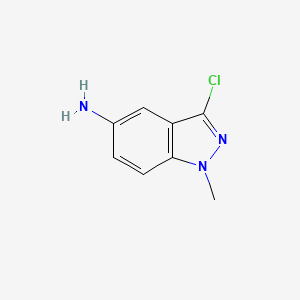

![4-hydroxy-N-[(2S)-2-hydroxypropyl]benzamide](/img/structure/B1530744.png)
![3-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1530745.png)
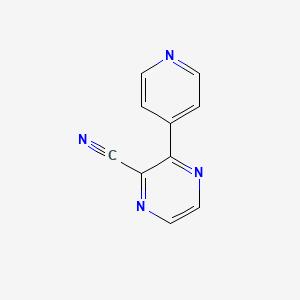
![2-{Spiro[4.5]decan-8-yl}acetic acid](/img/structure/B1530747.png)


